molecular formula C23H20N4O4S B4914665 Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate

Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate

Cat. No.: B4914665
M. Wt: 448.5 g/mol
InChI Key: ASNCTYGIGVACJU-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate is an organic compound with a complex structure It is characterized by the presence of a phthalazine ring, a sulfamoylphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the condensation of hydrazine with phthalic anhydride.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group is introduced via a sulfonation reaction, where a methylphenyl derivative is treated with sulfuric acid and then neutralized with ammonia.

    Coupling Reaction: The phthalazine derivative is then coupled with the sulfamoylphenyl group using a coupling agent such as dicyclohexylcarbodiimide.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine ring and sulfamoylphenyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzamide
  • N-Methyl-2-(4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}phenoxy)acetamide

Uniqueness

Methyl 4-{[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino}benzoate is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

methyl 4-[[4-(4-methyl-3-sulfamoylphenyl)phthalazin-1-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-14-7-8-16(13-20(14)32(24,29)30)21-18-5-3-4-6-19(18)22(27-26-21)25-17-11-9-15(10-12-17)23(28)31-2/h3-13H,1-2H3,(H,25,27)(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNCTYGIGVACJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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